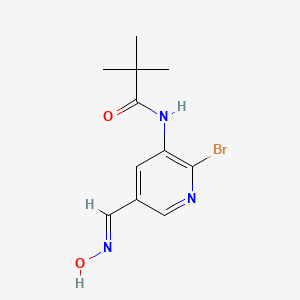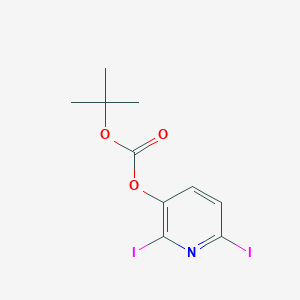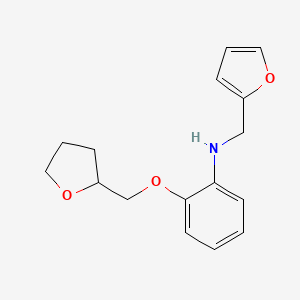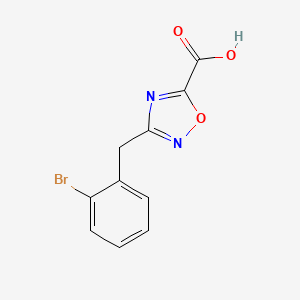
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
説明
“3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a complex organic compound. It contains a bromobenzyl group, an oxadiazole ring, and a carboxylic acid group . These components suggest that this compound could be used in various chemical reactions, particularly in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where a nucleophile (a molecule that donates an electron pair to form a chemical bond) reacts with a carbon atom attached to a leaving group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromobenzyl group, oxadiazole ring, and carboxylic acid group would each contribute to the overall structure .
Chemical Reactions Analysis
The bromobenzyl group in this compound could potentially undergo various chemical reactions, including nucleophilic substitution and elimination reactions . The oxadiazole ring is a heterocycle that can participate in various chemical reactions, and the carboxylic acid group is acidic and can donate a proton .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromobenzyl group could make the compound relatively dense and possibly insoluble in water . The carboxylic acid group could contribute to the compound’s acidity .
科学的研究の応用
Synthetic Approaches and Bioactivity
1,3,4-oxadiazole compounds are recognized for their diverse pharmacological properties and are studied extensively in medicinal chemistry for their potential as therapeutic agents. The synthesis and biological activities of these compounds have been a significant focus of research, highlighting their potential in treating various diseases due to their broad spectrum of bioactivities including antitumor, antifungal, antituberculous, antimalarial, and antibacterial effects. These compounds are synthesized through classical methods such as intramolecular dehydration of 1,2-diacylhydrazines, interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, and microwave synthesis among others, leading to the creation of bio-promising hybrid structures (Karpenko, Panasenko, & Knysh, 2020).
Therapeutic Potential
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is substantial, with these derivatives exhibiting a range of bioactivities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. This broad spectrum of pharmacological activities is attributed to their effective binding with various enzymes and receptors, facilitated by the unique structural features of the 1,3,4-oxadiazole ring. Such compounds are being extensively used for the treatment of different ailments, contributing significantly to the development of novel medicinal agents (Verma et al., 2019).
Metal-Ion Sensing and Materials Science Applications
Beyond their pharmacological applications, 1,3,4-oxadiazoles have also found utility in materials science, particularly in the development of chemosensors for metal ions. These compounds, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, are ideal candidates for the creation of fluorescent frameworks used in sensing technologies. The versatility of 1,3,4-oxadiazoles in synthesizing fluorescent frameworks highlights their importance in both pharmacology and materials science (Sharma, Om, & Sharma, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFVXCFXYPRACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



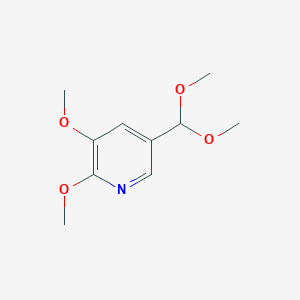
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
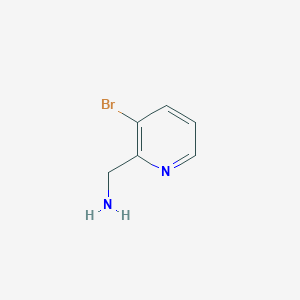
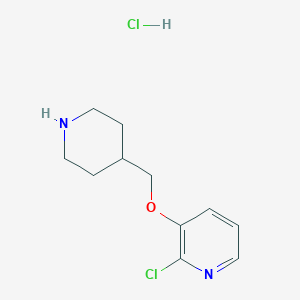
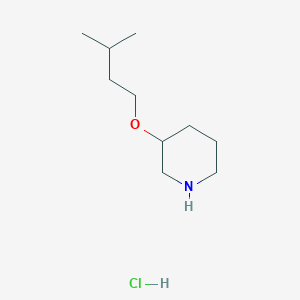
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
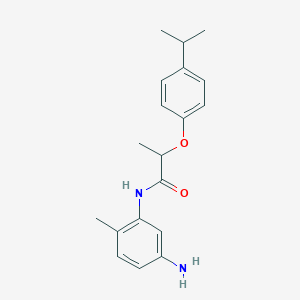
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)
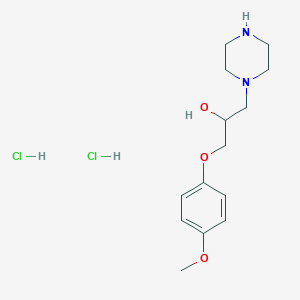
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
